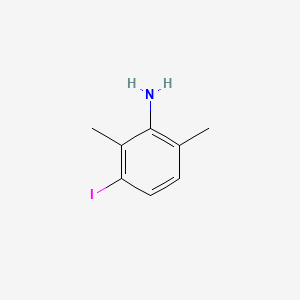

3-Iodo-2,6-dimethylaniline

Description

BenchChem offers high-quality 3-Iodo-2,6-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2,6-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINMAWPQCYWTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466267 | |

| Record name | 3-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784107-79-5 | |

| Record name | 3-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Iodo-2,6-dimethylaniline

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 3-iodo-2,6-dimethylaniline, a valuable substituted aniline for research and development in pharmaceuticals and materials science. Due to the limited availability of a direct, regioselective synthesis in the literature, this document outlines a robust, multi-step approach commencing from the readily available 2,6-dimethylaniline. The proposed synthesis leverages a strategic protecting group strategy to control the regioselectivity of nitration, followed by a sequence of reduction and Sandmeyer iodination. Each step is discussed in detail, providing the underlying chemical principles and a self-validating experimental protocol. Furthermore, this guide presents a thorough characterization of the target molecule, including predicted spectroscopic data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, based on the analysis of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize this specific isomer of iodo-dimethylaniline.

Introduction and Strategic Overview

3-Iodo-2,6-dimethylaniline is an aromatic amine featuring a synthetically versatile iodine substituent. Such iodoanilines are crucial building blocks in medicinal chemistry and materials science, primarily serving as precursors in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the construction of complex molecular architectures. The specific substitution pattern of 3-iodo-2,6-dimethylaniline, with its sterically hindered amino group and the iodine at the meta position, offers unique opportunities for designing novel compounds with tailored electronic and steric properties.

Direct electrophilic iodination of 2,6-dimethylaniline is not a viable strategy for the synthesis of the 3-iodo isomer. The strong ortho-, para-directing nature of the amino group, combined with the steric hindrance from the two methyl groups at the ortho positions, overwhelmingly favors iodination at the 4-position (para). Therefore, a more strategic, multi-step approach is necessary to achieve the desired 3-iodo substitution pattern.

This guide proposes a five-step synthetic sequence, as illustrated below, which provides a logical and controllable pathway to the target molecule.

Figure 1: Proposed multi-step synthetic workflow for 3-iodo-2,6-dimethylaniline.

Proposed Synthetic Pathway and Experimental Protocols

This section details the proposed five-step synthesis of 3-iodo-2,6-dimethylaniline, providing a rationale for each step and a comprehensive experimental protocol.

Step 1: Protection of the Amino Group via Acetylation

Causality: The amino group of 2,6-dimethylaniline is highly activating and susceptible to oxidation under nitrating conditions. Furthermore, in a strong acidic medium, the amino group can be protonated to form an anilinium ion, which is a meta-directing group, leading to a mixture of products.[1][2] To circumvent these issues and to moderate the reactivity of the aromatic ring, the amino group is protected as an acetamide. This is achieved through acetylation.[3][4]

Protocol:

-

To a 250 mL conical flask, add 2,6-dimethylaniline (1.0 eq) and glacial acetic acid (3.0 V/w of aniline).[5]

-

Slowly add acetic anhydride (1.1 eq) to the mixture while swirling.

-

Immediately add a solution of sodium acetate (1.05 eq) in water.

-

The reaction is exothermic and the product, 2,6-dimethylacetanilide, will precipitate out of solution.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol/water.

Step 2: Regioselective Nitration

Causality: With the amino group protected as an acetamide, which is a moderately activating ortho-, para-directing group, nitration is expected to occur at the positions ortho and para to the acetamido group. However, in 2,6-dimethylacetanilide, both ortho positions are blocked by the methyl groups. This leaves the para (4-) and meta (3-) positions available for substitution. While the para position is electronically favored, a mixture of 3-nitro and 4-nitro isomers is expected. The desired 3-nitro isomer can be separated by chromatographic methods.

Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, add 2,6-dimethylacetanilide (1.0 eq) and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, a mixture of 3-nitro and 4-nitro isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 3: Deprotection via Acidic Hydrolysis

Causality: The acetyl protecting group is removed by hydrolysis to regenerate the amino group, yielding 2,6-dimethyl-3-nitroaniline. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.[6][7]

Protocol:

-

In a round-bottom flask, suspend the isolated 2,6-dimethyl-3-nitroacetanilide (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 30% H₂SO₄).[7]

-

Heat the mixture under reflux with stirring for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a base (e.g., 10% NaOH solution) until the product precipitates.[8]

-

Collect the solid 2,6-dimethyl-3-nitroaniline by vacuum filtration, wash with cold water, and dry.

-

The product can be purified by recrystallization if necessary.

Step 4: Reduction of the Nitro Group

Causality: The nitro group of 2,6-dimethyl-3-nitroaniline is reduced to a primary amine to give 2,6-dimethyl-m-phenylenediamine. A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[9]

Protocol:

-

In a round-bottom flask, dissolve 2,6-dimethyl-3-nitroaniline (1.0 eq) in ethanol.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid to the flask.

-

Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and make it basic by the careful addition of a concentrated NaOH solution.

-

The resulting diamine can be extracted with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,6-dimethyl-m-phenylenediamine.

Step 5: Sandmeyer Iodination

Causality: The final step involves the conversion of the newly formed primary amino group at the 3-position into an iodo group via the Sandmeyer reaction. This reaction proceeds through the formation of a diazonium salt, which is then displaced by an iodide ion.[1][10][11][12]

Protocol:

-

Dissolve the 2,6-dimethyl-m-phenylenediamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water, keeping the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, dissolve potassium iodide (KI) (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, then with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-iodo-2,6-dimethylaniline.

-

The final product can be purified by column chromatography or recrystallization.

Characterization of 3-Iodo-2,6-dimethylaniline

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-iodo-2,6-dimethylaniline. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.

Figure 2: Key analytical techniques for the characterization of 3-iodo-2,6-dimethylaniline.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino group protons.

Table 1: Predicted ¹H NMR Data for 3-Iodo-2,6-dimethylaniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 - 7.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the iodine. |

| ~ 6.5 - 6.8 | Doublet | 1H | Ar-H | Aromatic proton para to the iodine. |

| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the amino group. |

| ~ 2.2 - 2.4 | Singlet | 6H | -CH₃ | Protons of the two methyl groups. |

Note: Predicted chemical shifts are in CDCl₃ and are based on data from analogous compounds such as 3-iodo-N-methylaniline and 2,6-dimethylaniline.[13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Iodo-2,6-dimethylaniline

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 150 | C-NH₂ | Carbon attached to the amino group. |

| ~ 130 - 135 | C-I | Carbon attached to the iodine atom. |

| ~ 125 - 130 | Ar-C | Aromatic carbons. |

| ~ 115 - 120 | Ar-C | Aromatic carbons. |

| ~ 120 - 125 | C-CH₃ | Carbons attached to the methyl groups. |

| ~ 15 - 20 | -CH₃ | Methyl carbons. |

Note: Predicted chemical shifts are in CDCl₃ and are based on data from analogous compounds such as 3-iodo-N-methylaniline and 2,6-dimethylaniline.[13][14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[16]

Table 3: Predicted FT-IR Data for 3-Iodo-2,6-dimethylaniline

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Methyl (-CH₃) |

| 1600 - 1650 | N-H bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1250 - 1350 | C-N stretch | Aromatic Amine |

| 500 - 600 | C-I stretch | Iodoalkane |

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 3-Iodo-2,6-dimethylaniline

| m/z | Interpretation |

| 247 | Molecular ion [M]⁺ |

| 120 | [M - I]⁺ |

| 105 | [M - I - CH₃]⁺ |

Note: The molecular ion peak at m/z 247 is expected to be prominent. A characteristic fragmentation pattern would be the loss of the iodine atom (mass 127) to give a fragment at m/z 120.[10][17][18][19][20]

Safety and Handling

The synthesis of 3-iodo-2,6-dimethylaniline involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2,6-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Acetic Anhydride and Glacial Acetic Acid: Corrosive. Handle with care.

-

Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive. Add slowly and with cooling.

-

Sodium Nitrite: Oxidizer and toxic.

-

Diazonium Salts: Potentially explosive in the solid state. It is crucial to keep them in solution at low temperatures.[11]

Conclusion

This technical guide outlines a comprehensive and scientifically sound, though theoretical, approach to the synthesis and characterization of 3-iodo-2,6-dimethylaniline. By employing a protecting group strategy, the challenges of regioselectivity in the nitration of 2,6-dimethylaniline can be addressed, allowing for the targeted synthesis of the 3-nitro intermediate. Subsequent reduction and Sandmeyer iodination provide a viable route to the final product. The detailed characterization plan, including predicted spectroscopic data, offers a robust framework for the verification of the synthesized compound. This guide serves as a valuable resource for researchers and professionals in the field, enabling the exploration of the chemical and biological properties of this unique substituted aniline.

References

-

Bender, M. L., & Pollack, R. M. (n.d.). Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. Journal of the American Chemical Society. Retrieved from [Link]

-

Brainly. (2024, January 31). Give reasons: Although the -NH₂ group is ortho/para directing in electrophilic substitution reactions, aniline, on nitration, gives a good yield of m-nitroaniline. Retrieved from [Link]

-

Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]

-

Chemistry Page. (2018, October 1). Why Aniline gives meta products on direct Nitration: Solution with Examples [Video]. YouTube. [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. (2016). Scilit. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. (2000, December 11). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677). Retrieved from [Link]

-

Screening of various directing groups for ortho‐nitration of aniline. (n.d.). ResearchGate. Retrieved from [Link]

-

Leah4sci. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246062). Retrieved from [Link]

-

A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (2008). ResearchGate. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. (2000, December 11). Retrieved from [Link]

-

Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 461-467. [Link]

-

A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. (2016). Scilit. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-2,6-dimethylaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013, May 11). 2,6-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-N,N-dimethylaniline. Retrieved from [Link]

-

Experiment Twelve Hydrolysis of P-nitroacetanilide. (2021, September 15). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

-

Scribd. (n.d.). Hydrolysis of P-nitroacetanilide Experiment. Retrieved from [Link]

-

Bender, M. L., & Pollack, R. M. (1966). Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. Journal of the American Chemical Society, 88(23), 5677-5681. [Link]

-

Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives. (2022, November 8). Retrieved from [Link]

-

ijrpr. (n.d.). Functional Group Detection of Dregea Volubilis and Derris Trifoliata Using FTIR. Retrieved from [Link]

-

Scribd. (n.d.). Nitroacetanilide. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]

- 6. magritek.com [magritek.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677) [hmdb.ca]

- 15. 2,6-Dimethylaniline(87-62-7) 13C NMR spectrum [chemicalbook.com]

- 16. ijrpr.com [ijrpr.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. uab.edu [uab.edu]

In-Depth Technical Guide: Physicochemical Properties of 3-Iodo-2,6-dimethylaniline

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Preamble: A Molecule of Strategic Importance

In the intricate tapestry of synthetic organic chemistry and medicinal drug discovery, certain molecular scaffolds emerge as pivotal intermediates. 3-Iodo-2,6-dimethylaniline is one such compound. Its strategic importance lies in the juxtaposition of a sterically hindered aniline moiety and a readily functionalizable iodine atom on the aromatic ring. This unique combination offers a versatile platform for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive exploration of the core physicochemical properties of 3-Iodo-2,6-dimethylaniline, moving beyond a simple recitation of data to offer a deeper understanding of its chemical behavior, supported by robust experimental considerations.

Molecular Identity and Structural Rationale

The structural architecture of 3-Iodo-2,6-dimethylaniline (CAS No. 784107-79-5) dictates its chemical personality. The aniline core, substituted at the 2 and 6 positions with methyl groups, imposes significant steric hindrance around the amino group. This steric shield modulates the nucleophilicity of the nitrogen atom, influencing its reactivity in common aniline chemistries. The iodine atom at the 3-position is the molecule's primary gateway to synthetic diversification, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions.

Caption: Structure of 3-Iodo-2,6-dimethylaniline with key functional groups highlighted.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of 3-Iodo-2,6-dimethylaniline. It is critical to note that while experimentally determined values are prioritized for accuracy, some parameters are currently available only through computational models. These computed values provide valuable estimations for experimental design.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₁₀IN | --- | [1] |

| Molecular Weight | 247.08 g/mol | Computed | [1] |

| Physical Form | Solid | Experimental | [2] |

| Melting Point | Not available | --- | |

| Boiling Point | Not available | --- | |

| pKa (conjugate acid) | Not available | --- | |

| LogP (Octanol-Water Partition Coefficient) | 2.6 | Computed | [1] |

| CAS Number | 784107-79-5 | --- | [1][3] |

Spectroscopic and Chromatographic Fingerprinting: A Validated Approach

Unambiguous characterization of 3-Iodo-2,6-dimethylaniline is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons (which may be broad and exchangeable), and the two methyl groups. The steric hindrance from the methyl groups will likely influence the chemical shifts of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom directly attached to the iodine will exhibit a characteristic upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The electron impact (EI) mass spectrum of 3-Iodo-2,6-dimethylaniline is expected to show a prominent molecular ion peak (M⁺) at m/z 247. The fragmentation pattern would likely involve the loss of the iodine atom and subsequent fragmentation of the aniline core.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present. The IR spectrum of 3-Iodo-2,6-dimethylaniline will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-N stretching vibrations.

High-Performance Liquid Chromatography (HPLC)

Purity assessment is a critical aspect of quality control. A reverse-phase HPLC method can be developed for this purpose. Based on methods for similar compounds, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection at a wavelength corresponding to the absorbance maximum of the aniline chromophore would provide sensitive detection.

Experimental Protocols for Physicochemical Characterization

The following protocols, based on OECD guidelines, provide a framework for the experimental determination of key physicochemical properties. These methods are designed to ensure data reliability and inter-laboratory consistency.

Protocol for Determination of Melting Point (OECD Guideline 102)

Objective: To determine the melting point of 3-Iodo-2,6-dimethylaniline, a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Protocol for Determination of Solubility (OECD Guideline 105 - Flask Method)

Objective: To determine the solubility of 3-Iodo-2,6-dimethylaniline in various solvents, which is critical for reaction and formulation development.

Methodology:

-

Equilibration: An excess of the solid is added to a known volume of the solvent in a flask. The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of 3-Iodo-2,6-dimethylaniline in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.

Caption: Standard workflow for the flask method of solubility determination.

Reactivity, Stability, and Handling Considerations

Reactivity Profile

The synthetic utility of 3-Iodo-2,6-dimethylaniline stems from the reactivity of its two key functional groups:

-

The Amino Group: The primary amine can participate in a range of reactions, including acylation, alkylation, and diazotization. The steric hindrance from the flanking methyl groups can influence the kinetics of these transformations, in some cases favoring mono-functionalization.

-

The Iodo Group: The carbon-iodine bond is the molecule's workhorse for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

Caption: Major reaction pathways for the synthetic utilization of 3-Iodo-2,6-dimethylaniline.

Stability and Storage

Like many anilines, 3-Iodo-2,6-dimethylaniline is susceptible to oxidation, which can be accelerated by exposure to air and light, often resulting in discoloration. For long-term storage, it is recommended to keep the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (2-8°C).

Safe Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 3-Iodo-2,6-dimethylaniline. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion: A Versatile Building Block for Innovation

3-Iodo-2,6-dimethylaniline represents a valuable and versatile building block for the synthesis of complex organic molecules. A thorough understanding of its physicochemical properties, as outlined in this guide, is fundamental to its effective and safe utilization. By employing robust experimental methodologies and maintaining a keen awareness of its reactivity and stability, researchers can confidently harness the synthetic potential of this important intermediate to drive innovation in drug discovery and materials science.

References

-

OECD (2017), OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, OECD Publishing, Paris. [Link]

-

PubChem (n.d.), 3-Iodo-2,6-dimethylaniline, National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Signature of 3-Iodo-2,6-dimethylaniline: A Predictive Technical Guide

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel and intermediate compounds is a cornerstone of progress. 3-Iodo-2,6-dimethylaniline, a substituted aniline, represents a key structural motif in the development of various bioactive molecules.[1] Its utility as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties, chief among them being its spectroscopic signature. While readily available experimental spectra for this specific compound are scarce in public databases, a comprehensive analysis based on foundational spectroscopic principles and data from analogous structures can provide a robust, predictive guide for researchers.

This technical whitepaper presents a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Iodo-2,6-dimethylaniline. By dissecting the expected electronic and structural influences of the iodo, dimethyl, and amino functionalities on the aniline core, we offer a reliable spectral forecast to aid in the identification and characterization of this compound in a laboratory setting.

Molecular Structure and Key Features

The structure of 3-Iodo-2,6-dimethylaniline forms the basis for all spectral predictions. The strategic placement of two methyl groups ortho to the amino group creates steric hindrance that influences the conformation of the amine and the electronic environment of the aromatic ring. The iodine atom at the meta-position relative to the amine introduces significant electronic effects, primarily through induction and its large atomic size.

Caption: Molecular structure of 3-Iodo-2,6-dimethylaniline.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2][3] The predicted ¹H and ¹³C NMR spectra for 3-Iodo-2,6-dimethylaniline are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, reflecting the symmetry and substitution pattern of the molecule. The analysis is based on data from 2,6-dimethylaniline and 3-iodoaniline.[4][5]

Table 1: Predicted ¹H NMR Data for 3-Iodo-2,6-dimethylaniline (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -NH₂ | ~3.7 | Broad Singlet | - | The chemical shift of amine protons is variable due to hydrogen bonding. The ortho methyl groups may cause some downfield shift. |

| Ar-H (H4, H5) | ~6.8 - 7.2 | Doublet | ~8.0 | These two aromatic protons are adjacent and will split each other into doublets. The electron-withdrawing iodine will deshield these protons relative to 2,6-dimethylaniline. |

| -CH₃ (x2) | ~2.2 | Singlet | - | The six protons of the two methyl groups are equivalent and will appear as a single, sharp peak. |

Causality in Predictions: The electron-donating amino group and the two methyl groups increase the electron density in the aromatic ring, leading to shielding (upfield shifts) of the aromatic protons compared to benzene. However, the electron-withdrawing inductive effect of the iodine atom at position 3 will deshield the adjacent aromatic protons (H4 and H5), causing them to appear at a slightly lower field than in 2,6-dimethylaniline.[5] The broadness of the NH₂ signal is a classic characteristic resulting from quadrupole broadening and chemical exchange.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. The predicted chemical shifts are based on known substituent effects on the benzene ring, with reference data from 2,6-dimethylaniline and 3-iodoaniline.[6]

Table 2: Predicted ¹³C NMR Data for 3-Iodo-2,6-dimethylaniline (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (-NH₂) | ~145 | The amino group is strongly electron-donating, deshielding the carbon to which it is attached. |

| C2, C6 (-CH₃) | ~128 | These carbons are substituted with methyl groups, and their shift is influenced by both the methyl and amino groups. |

| C3 (-I) | ~95 | The carbon directly attached to iodine experiences a strong shielding effect (heavy atom effect). |

| C4 | ~129 | This carbon is meta to the amino group and ortho to the iodine, leading to a downfield shift. |

| C5 | ~120 | This carbon is para to one methyl group and ortho to the other, and meta to the iodine. |

| -CH₃ (x2) | ~18 | Typical chemical shift for methyl groups attached to an aromatic ring. |

Trustworthiness of Assignments: The prediction for C3 is the most confident. The "heavy atom effect" of iodine is known to cause a significant upfield shift for the carbon atom to which it is bonded. The relative positions of the other aromatic carbons are predicted based on established additive models of substituent chemical shifts.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted spectrum for 3-Iodo-2,6-dimethylaniline is based on characteristic group frequencies.[7][8][9]

Table 3: Predicted IR Absorption Bands for 3-Iodo-2,6-dimethylaniline

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Medium | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Medium | Aromatic Ring |

| 3000 - 2850 | C-H Aliphatic Stretch | Medium | Methyl Groups (-CH₃) |

| 1620 - 1580 | N-H Scissoring (Bend) | Strong | Primary Amine (-NH₂) |

| 1500 - 1400 | C=C Aromatic Ring Stretch | Medium-Strong | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Medium-Strong | Aryl Amine |

| < 600 | C-I Stretch | Medium | Iodoalkane |

Experimental Insight: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine. The strong absorption around 1600 cm⁻¹ is also a reliable indicator of the N-H bending vibration. The C-I stretch is expected at a very low frequency, often below the standard range of many laboratory spectrophotometers.[9]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.[10][11]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of C₈H₁₀IN is 247.08 g/mol . The molecular ion peak is expected to be prominent at m/z = 247.

-

Major Fragments:

-

m/z = 120: This would correspond to the loss of an iodine radical ([M-I]⁺), a very common fragmentation pathway for iodo-substituted aromatics. This is predicted to be a major peak.

-

m/z = 105: Subsequent loss of a methyl radical from the m/z 120 fragment.

-

m/z = 93: Loss of HCN from the m/z 120 fragment, a characteristic fragmentation of anilines.[10][12]

-

Caption: Predicted major fragmentation pathway for 3-Iodo-2,6-dimethylaniline.

Part 4: Experimental Protocols

To validate these predictions, the following are generalized, field-proven methodologies for acquiring high-quality spectral data.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid 3-Iodo-2,6-dimethylaniline sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is amplified.

-

Spectrum Generation: The instrument software plots the relative abundance of the ions against their m/z values to generate the mass spectrum.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for 3-Iodo-2,6-dimethylaniline. By leveraging fundamental principles and comparative data from related structures, we have constructed a reliable spectral profile that can guide researchers in the synthesis, purification, and characterization of this important chemical intermediate. The provided protocols offer a standardized approach to empirically verify these predictions and ensure data integrity.

References

-

Introduction to Spectroscopy II: Basic Principles of NMR - Organic Chemistry. (n.d.). Retrieved from [Link]

-

Chemical shift and spin-spin coupling | Spectroscopy Class Notes - Fiveable. (n.d.). Retrieved from [Link]

-

Infrared spectroscopy correlation table - Wikipedia. (n.d.). Retrieved from [Link]

-

Infrared spectroscopy correlation table - chemeurope.com. (n.d.). Retrieved from [Link]

-

Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

3-Iodoaniline | C6H6IN | CID 12271 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Substituted aniline: Significance and symbolism. (2025, July 31). Retrieved from [Link]

- Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(11).

-

2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Mass spectra of aniline with different ionization methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. ochem.weebly.com [ochem.weebly.com]

- 3. fiveable.me [fiveable.me]

- 4. 3-Iodoaniline(626-01-7) 1H NMR spectrum [chemicalbook.com]

- 5. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

solubility of 3-Iodo-2,6-dimethylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 3-Iodo-2,6-dimethylaniline in Organic Solvents

**Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-2,6-dimethylaniline (CAS No. 784107-79-5), a key building block in modern organic synthesis and pharmaceutical development. In the absence of extensive public quantitative solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure and physicochemical properties. We delve into the theoretical principles governing its solubility across various organic solvent classes—polar protic, polar aprotic, and non-polar—and present a detailed, field-proven experimental protocol for the quantitative determination of its solubility using the isothermal shake-flask method. This guide is intended for researchers, process chemists, and formulation scientists who require a robust understanding of this compound's behavior in solution to optimize reaction conditions, purification strategies, and drug formulation processes.

Introduction: The Strategic Importance of 3-Iodo-2,6-dimethylaniline

3-Iodo-2,6-dimethylaniline is a substituted aromatic amine that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structural isomers, such as 4-iodo-2,6-dimethylaniline, are recognized as crucial precursors in the synthesis of high-value active pharmaceutical ingredients (APIs), including next-generation antiretroviral drugs like Rilpivirine.[2][3] The utility of these compounds stems from the strategic placement of reactive functional groups: the amine for nucleophilic substitution or diazotization, the iodine atom for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the methyl groups for steric and electronic modulation.

A thorough understanding of the solubility of 3-Iodo-2,6-dimethylaniline is a non-negotiable prerequisite for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics, is fundamental to designing efficient crystallization and purification protocols, and ultimately impacts the feasibility of formulation for preclinical and clinical studies. This guide provides the foundational knowledge and practical methodologies to confidently assess and leverage the solubility profile of this important synthetic intermediate.

Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties.[4] The key physicochemical data for 3-Iodo-2,6-dimethylaniline are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-iodo-2,6-dimethylaniline | [5] |

| CAS Number | 784107-79-5 | [5][6] |

| Molecular Formula | C₈H₁₀IN | [5] |

| Molecular Weight | 247.08 g/mol | [5] |

| Chemical Structure |  | [5] |

The structure reveals a molecule with dual character:

-

A Hydrophobic Core: The benzene ring, substituted with a large, polarizable iodine atom and two non-polar methyl groups, forms a significant hydrophobic and lipophilic region.

-

A Polar Functional Group: The primary amine (-NH₂) group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom).[7]

This duality is the primary determinant of its solubility, suggesting a complex interplay of intermolecular forces with different types of solvents.

Theoretical Solubility Assessment: A Predictive Framework

Based on the fundamental principle of "like dissolves like," we can predict the qualitative solubility of 3-Iodo-2,6-dimethylaniline in common organic solvents.[8] The balance between its hydrophobic core and polar amine group dictates its affinity for different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The amine group can form strong hydrogen bonds with the hydroxyl group of protic solvents.[8] While the hydrophobic core limits miscibility, the hydrogen bonding interactions are expected to be significant, leading to good solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | High | These solvents possess large dipole moments and can effectively solvate the polar amine group through dipole-dipole interactions. Their organic nature also readily accommodates the non-polar aromatic portion of the molecule, leading to very favorable interactions. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | Toluene and diethyl ether may show moderate solubility due to van der Waals forces and some dipole-induced dipole interactions with the aromatic ring.[4] In highly non-polar solvents like hexane, solubility is expected to be very low, as the solvent cannot effectively solvate the polar amine group.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and organic character, enabling them to solvate both the polar and non-polar regions of the molecule effectively. |

The following diagram illustrates the key intermolecular forces at play between 3-Iodo-2,6-dimethylaniline and representative solvents.

Caption: Key intermolecular forces between the solute and solvents.

Standardized Protocol for Quantitative Solubility Determination

To move beyond prediction to precise quantification, a standardized experimental protocol is required. The isothermal shake-flask method is a gold-standard, reliable technique for determining the solubility of a solid compound in a solvent.

Expertise & Causality: Why the Shake-Flask Method?

This method is chosen for its robustness and thermodynamic relevance. By allowing the system to reach equilibrium over an extended period, it measures the true thermodynamic solubility, which is a critical parameter for physical chemistry and process modeling. This contrasts with kinetic solubility measurements, which can often overestimate the stable-state solubility and are less suitable for process development.

Materials & Equipment

-

Compound: 3-Iodo-2,6-dimethylaniline (solid)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Equipment:

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC, UV-Vis spectrophotometer).

-

Experimental Workflow

The following diagram outlines the step-by-step procedure for the solubility measurement.

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Methodology

-

Preparation of Calibration Standards: Prepare a series of standard solutions of 3-Iodo-2,6-dimethylaniline in the chosen solvent at known concentrations. Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: To a series of vials, add a pre-weighed amount of the solvent (e.g., 5 mL). Add an excess of solid 3-Iodo-2,6-dimethylaniline to each vial to create a slurry. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved micro-particles. Accurately dilute a known volume of the filtrate with the solvent to bring its concentration into the linear range of the calibration curve.

-

Quantification: Analyze the diluted filtrate sample by HPLC. Use the calibration curve to determine the concentration of 3-Iodo-2,6-dimethylaniline in the diluted sample.

-

Calculation: Calculate the solubility (S) in the original, undiluted solution using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor Where Dilution Factor = (Final volume of diluted sample) / (Initial volume of filtrate)

Conclusion

While readily available quantitative data for the solubility of 3-Iodo-2,6-dimethylaniline is scarce, a robust predictive framework can be established based on its molecular structure. It is anticipated to exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate to high solubility in polar protic solvents such as methanol and ethanol, and lower solubility in non-polar hydrocarbon solvents. For process optimization and development, this theoretical assessment must be validated experimentally. The detailed isothermal shake-flask protocol provided in this guide offers a self-validating and reliable system for generating precise and accurate solubility data, empowering researchers to make informed decisions in synthesis, purification, and formulation development.

References

- Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454.

- BenchChem. (2025). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. BenchChem Technical Guides.

-

PubChem. (n.d.). 3-Iodo-2,6-dimethylaniline. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

- Solubility of Things. (n.d.). Aniline.

- EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

- PubChem. (n.d.). 3-Iodo-N,N-dimethylaniline. National Center for Biotechnology Information.

- Ibrahim, H., Gibard, C., Hospital, A., Gaulier, C., Hewitt, N., Gautier, A., & Cisnetti, F. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.

- BenchChem. (2025). A Technical Guide to the Solubility of 3-(Oxan-4-yl)aniline in Common Organic Solvents for Drug Development. BenchChem Technical Guides.

- ChemicalBook. (2022). The Solubility of Aniline.

- Unnamed Publisher. (n.d.).

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Spectrum Chemical. (2006).

- BYJU'S. (n.d.). Test for Amino Groups.

- Sigma-Aldrich. (2025).

- Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions.

- ChemicalBook. (2025). 3-iodo-2,6-diMethylaniline (CAS 784107-79-5).

- Scribd. (n.d.). Chemistry Practical For Class 12th.

- Thermo Fisher Scientific Chemicals, Inc. (2024). Safety Data Sheet - 3,5-Dimethyl-4-iodoisoxazole.

- Fisher Scientific. (2010).

- CPAChem. (2023).

- Sigma-Aldrich. (n.d.). 4-Iodo-3,5-dimethylaniline.

- ResearchGate. (n.d.). Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and acrylonitrile (9) as starting materials.

- BLD Pharm. (n.d.). 3-Iodo-2,6-dimethylaniline hydrochloride.

- BenchChem. (2025). A Technical Guide to the Solubility of 4-Iodo-3,5-dimethylaniline. BenchChem Technical Guides.

- BenchChem. (n.d.). Synthesis routes of 4-Iodo-2,6-dimethylaniline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Iodo-2,6-dimethylaniline | C8H10IN | CID 11448967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-iodo-2,6-diMethylaniline | 784107-79-5 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

Safeguarding the Integrity of 3-Iodo-2,6-dimethylaniline: A Technical Guide to Stability and Storage

For Immediate Release

This in-depth technical guide provides essential insights and protocols for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for 3-Iodo-2,6-dimethylaniline. Understanding the chemical behavior of this compound is critical for ensuring its integrity, which is paramount for the reliability and reproducibility of research and development activities.

Introduction: The Chemical Profile and Significance of 3-Iodo-2,6-dimethylaniline

3-Iodo-2,6-dimethylaniline, with the chemical formula C₈H₁₀IN, is an aromatic amine that serves as a key building block in various synthetic applications.[1] Its molecular structure, featuring an aniline core substituted with an iodine atom and two methyl groups, imparts specific reactivity and characteristics that are crucial for its role in the synthesis of more complex molecules. The presence of the amino and iodo groups makes it susceptible to various degradation pathways, necessitating careful handling and storage to maintain its purity and stability.

Core Principles of Stability: Factors Influencing the Degradation of 3-Iodo-2,6-dimethylaniline

The stability of 3-Iodo-2,6-dimethylaniline is influenced by several environmental factors. The primary degradation pathways for halogenated anilines include photodegradation, oxidation, and hydrolysis.[2]

2.1. Photostability: Like many aromatic amines and iodo-substituted compounds, 3-Iodo-2,6-dimethylaniline is expected to be sensitive to light. Exposure to ultraviolet (UV) and visible light can induce photodegradation, with the primary mechanism likely being deiodination, where the iodine atom is cleaved from the aromatic ring.[2] This process can lead to the formation of 2,6-dimethylaniline and other related impurities. Therefore, it is imperative to protect the compound from light during storage and handling.

2.2. Oxidative Stability: The amino group in the aniline structure is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, and the presence of metal ions.[2] Oxidation can lead to the formation of colored impurities, such as nitro and nitroso derivatives, as well as polymerization products. Studies on the oxidative degradation of the closely related 2,6-dimethylaniline have identified intermediates such as 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone.[3][4]

2.3. Hydrolytic Stability: While aromatic amines are generally less susceptible to hydrolysis than esters or amides, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can potentially lead to degradation.[2][5] The specific impact of pH on the stability of 3-Iodo-2,6-dimethylaniline warrants investigation through forced degradation studies.

2.4. Thermal Stability: Elevated temperatures can increase the rate of all degradation pathways, including oxidation and potential decomposition. Therefore, storing the compound at controlled, cool temperatures is crucial for long-term stability.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 3-Iodo-2,6-dimethylaniline, the following storage and handling procedures are recommended, based on best practices for substituted anilines.[6][7]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation and slow down oxidative processes. |

| Light | Store in a light-resistant container (e.g., amber glass vial). | To prevent photodegradation (deiodination).[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation of the amino group.[2] |

| Container | Use a tightly sealed container. | To prevent exposure to moisture and air. |

| Location | Store in a well-ventilated area away from incompatible materials. | To ensure safety and prevent accidental reactions. |

Handling Procedures

Due to the potential toxicity of aromatic amines, appropriate personal protective equipment (PPE) should always be worn when handling 3-Iodo-2,6-dimethylaniline. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

Experimental Protocols for Stability Assessment

A crucial aspect of ensuring the quality of 3-Iodo-2,6-dimethylaniline is the ability to assess its stability and purity. This section outlines a systematic approach to conducting forced degradation studies and provides a framework for a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[7][8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

4.1.1. Experimental Workflow for Forced Degradation

Sources

- 1. 3-Iodo-2,6-dimethylaniline | C8H10IN | CID 11448967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation of 2,6-dimethylaniline by the Fenton, electro-Fenton and photoelectro-Fenton processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. scielo.br [scielo.br]

- 7. ijrpp.com [ijrpp.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. biopharminternational.com [biopharminternational.com]

synthesis of 3-Iodo-2,6-dimethylaniline from 2,6-dimethylaniline

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Iodo-2,6-dimethylaniline

Introduction: A Strategic Approach to a Challenging Synthon

In the landscape of pharmaceutical and materials science research, halogenated anilines serve as indispensable building blocks. Their utility in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, provides a versatile platform for constructing molecular complexity. Among these, 3-iodo-2,6-dimethylaniline is a particularly valuable, yet synthetically challenging, intermediate. Its specific substitution pattern makes it a non-obvious target, as the electronic and steric properties of its parent molecule, 2,6-dimethylaniline, overwhelmingly favor iodination at the 4-position.

This guide delineates a strategic, mechanistically-driven approach to overcome the inherent regiochemical challenge of synthesizing 3-iodo-2,6-dimethylaniline. We will move beyond simple procedural listings to explore the underlying chemical principles that govern the reaction's outcome. By understanding the "why" behind each experimental step, researchers can not only replicate the synthesis but also adapt the methodology to other challenging substrates. This document is intended for chemical researchers, process chemists, and drug development professionals who require a robust and rational approach to aromatic functionalization.

Chapter 1: The Regioselectivity Challenge in the Iodination of 2,6-Dimethylaniline

The direct electrophilic iodination of 2,6-dimethylaniline presents a classic problem in regioselectivity. The outcome of an electrophilic aromatic substitution reaction is dictated by the electronic and steric influence of the substituents already present on the aromatic ring.

The Directing Influence of Activating Groups

The 2,6-dimethylaniline scaffold contains three activating substituents:

-

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance.

-

Methyl Groups (-CH₃): Weakly activating, ortho-, para-directing groups through an inductive effect.

When combined, these groups strongly activate the aromatic ring towards electrophilic attack, particularly at the positions ortho and para to the amino group. In the case of 2,6-dimethylaniline, the 2- and 6-positions are blocked by methyl groups. Therefore, the most electronically enriched and sterically accessible position is the para-position (C4). Consequently, standard iodination methods almost exclusively yield 4-iodo-2,6-dimethylaniline.[1][2]

A Strategic Reversal of Reactivity

To achieve the desired meta-iodination at the C3 position, the powerful ortho-, para-directing influence of the amino group must be overcome or inverted. The most effective strategy to achieve this is to convert the amino group into a deactivating, meta-directing group. This is readily accomplished by performing the reaction in a strongly acidic medium.

Under highly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). The positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the entire aromatic ring and directing incoming electrophiles to the meta-position. This principle has been observed in the halogenation of other anilines, where acidic conditions can favor the formation of meta-substituted products.[3]

Chapter 2: Proposed Synthetic Pathway and Mechanism

The synthesis of 3-iodo-2,6-dimethylaniline is thus proposed as a two-step process occurring in a single pot: (1) protonation of the substrate to form the meta-directing anilinium ion, followed by (2) electrophilic iodination.

Overall Reaction Scheme

The reaction proceeds as follows: 2,6-dimethylaniline is first dissolved in a strong acid to generate the 2,6-dimethylanilinium ion. This intermediate is then treated with an iodinating agent to install the iodine at the 3-position. A final basic workup deprotonates the anilinium ion to yield the target product.

Reaction Mechanism

The mechanism involves the electrophilic aromatic substitution of the protonated aniline derivative.

-

Formation of the Directing Group: 2,6-dimethylaniline is protonated by a strong acid (e.g., H₂SO₄) to form the 2,6-dimethylanilinium cation.

-

Electrophilic Attack: The deactivated anilinium ring is attacked at the meta-position (C3) by a potent electrophilic iodine species (I⁺), which can be generated from various sources such as iodine monochloride (ICl) or an iodine/oxidant system.[4] This attack forms a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A base (H₂O or HSO₄⁻) removes a proton from the C3 position, restoring the aromaticity of the ring and forming the 3-iodo-2,6-dimethylanilinium ion.

-

Deprotonation: A final workup with a base (e.g., NaOH) neutralizes the acid and deprotonates the anilinium ion to yield the final product, 3-iodo-2,6-dimethylaniline.

Caption: Reaction mechanism for meta-iodination.

Chapter 3: Detailed Experimental Protocol

This protocol is a robust, scientifically-grounded procedure derived from established principles of aniline halogenation under acidic conditions.[3][4] Researchers should perform initial small-scale trials to optimize reaction times and quantities.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2,6-Dimethylaniline (≥98%) | Three-neck round-bottom flask (250 mL) |

| Concentrated Sulfuric Acid (98%) | Magnetic stirrer and stir bar |

| Iodine Monochloride (1.0 M solution in CH₂Cl₂) | Addition funnel |

| Dichloromethane (DCM) | Ice-water bath |

| Saturated Sodium Thiosulfate solution | Thermometer |

| Saturated Sodium Bicarbonate solution | Separatory funnel |

| 10% Sodium Hydroxide solution | Rotary evaporator |

| Anhydrous Magnesium Sulfate | Glassware for extraction and filtration |

| Silica Gel (for chromatography) | Thin-Layer Chromatography (TLC) plates |

| Hexanes / Ethyl Acetate (for chromatography) | Fume hood |

Step-by-Step Synthesis Procedure

CAUTION: This procedure involves highly corrosive and toxic substances. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice-water bath.

-

Formation of Anilinium Salt: Charge the flask with 2,6-dimethylaniline (e.g., 6.05 g, 50 mmol). Begin stirring and slowly add concentrated sulfuric acid (30 mL) dropwise via the addition funnel. Maintain the internal temperature below 10 °C throughout the addition. The mixture will become thick. After the addition is complete, allow the mixture to stir for an additional 15 minutes in the ice bath.

-

Iodination: Slowly add iodine monochloride (55 mL of a 1.0 M solution in DCM, 55 mmol, 1.1 equiv) dropwise to the cold, stirring suspension over 30-45 minutes. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), taking care to quench and neutralize any samples before spotting.

-

Quenching: Once the reaction is deemed complete, cool the flask again in an ice bath. Slowly and carefully add saturated sodium thiosulfate solution (50 mL) to quench any excess iodine monochloride.

-

Neutralization and Extraction: While still in the ice bath, slowly and carefully add 10% sodium hydroxide solution to the mixture until the pH is basic (pH ~9-10). Caution: This is a highly exothermic neutralization. The product will precipitate or form an oil. Add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with two additional portions of DCM (50 mL each).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to yield 3-iodo-2,6-dimethylaniline.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Chapter 4: Product Characterization

Confirming the identity and purity of the final product is critical. The regiochemistry must be unambiguously established to ensure the 3-iodo isomer was formed.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀IN | [5] |

| Molecular Weight | 247.08 g/mol | [5] |

| Appearance | Expected to be an oil or low-melting solid | - |

-

¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the regiochemistry. The aromatic region should show two distinct signals, both doublets, corresponding to the protons at C4 and C5. The proton at C5 will be a doublet, and the proton at C4 will also be a doublet, due to coupling with each other. This pattern is distinct from the 4-iodo isomer, which would show a singlet in the aromatic region for the two equivalent C3/C5 protons.

-

¹³C NMR: The carbon NMR will show 6 distinct signals in the aromatic region, confirming the asymmetric substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 247, consistent with the molecular weight. The isotopic pattern will be characteristic of a mono-iodinated compound.

Chapter 5: Safety and Reagent Handling

Safety is the paramount consideration for this synthesis. All personnel must review the Safety Data Sheets (SDS) for each reagent before beginning work.[6][7][8]

| Reagent | Primary Hazards | Handling Precautions |

| 2,6-Dimethylaniline | Toxic (inhalation, ingestion, skin contact), Carcinogen suspect.[8] | Handle in a fume hood. Wear nitrile gloves, lab coat, and safety glasses. |

| Conc. Sulfuric Acid | Severe skin and eye burns, corrosive. | Use a face shield, acid-resistant gloves, and lab coat. Add acid to other solutions slowly to control exotherm. |

| Iodine Monochloride | Highly corrosive, causes severe burns, toxic, reacts violently with water.[6][7][9] | Handle only in a fume hood. Wear a face shield and chemical-resistant gloves. Use a solution, not neat liquid. Ensure no contact with water. |

| Sodium Hydroxide | Corrosive, causes severe burns. | Wear gloves and safety glasses. Be aware of the significant heat generated during neutralization. |

Conclusion

The synthesis of 3-iodo-2,6-dimethylaniline is a prime example of a challenge in regioselectivity that can be solved through a fundamental understanding of reaction mechanisms. By protonating the highly activating amino group to form a deactivating, meta-directing anilinium ion, the inherent electronic preferences of the substrate can be reversed to achieve the desired, less-common isomer. This guide provides a comprehensive framework, from theoretical principles to a detailed, practical protocol, enabling researchers to confidently produce this valuable synthetic intermediate. The emphasis on mechanistic reasoning and safety ensures a robust and responsible execution of the chemical synthesis.

References

-

Ibrahim, H., Gibard, C., Hospital, A., Gaulier, C., Hewitt, N., Gautier, A., & Cisnetti, F. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. doi:10.1038/protex.2012.058. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Available at: [Link]

-

Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Available at: [Link]

-

PubChem. (n.d.). 3-Iodo-2,6-dimethylaniline. National Center for Biotechnology Information. Available at: [Link]

-

Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride. Available at: [Link]

-

CPAChem. (2023). Safety data sheet - 2,6-dimethylaniline. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 5. 3-Iodo-2,6-dimethylaniline | C8H10IN | CID 11448967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. samratpharmachem.com [samratpharmachem.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Iodination of 2,6-Dimethylaniline: Protocols, Mechanisms, and Applications

Introduction: The Strategic Importance of 4-Iodo-2,6-dimethylaniline

In the landscape of pharmaceutical and materials science, the strategic introduction of an iodine atom onto an aromatic scaffold is a pivotal transformation. Iodinated aromatic compounds are highly valued as versatile intermediates, primarily due to the reactivity of the carbon-iodine bond, which facilitates a variety of cross-coupling reactions. Among these, 4-iodo-2,6-dimethylaniline stands out as a key building block, particularly in the synthesis of advanced pharmaceutical agents.[1] Its structure is integral to the development of novel therapeutics, making the efficient and selective synthesis of this compound a subject of considerable interest for researchers, scientists, and drug development professionals.[1]

This in-depth technical guide provides a comprehensive overview of the core protocols for the iodination of 2,6-dimethylaniline. Beyond a mere recitation of procedural steps, this document delves into the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the choice of reagents and reaction conditions, researchers can not only replicate these protocols with confidence but also rationally troubleshoot and adapt them for their specific synthetic challenges.

The Chemistry of Iodination: An Overview of Electrophilic Aromatic Substitution

The iodination of 2,6-dimethylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile (an electron-seeking species) attacks the electron-rich benzene ring of the aniline, replacing one of the hydrogen atoms. The amino group (-NH₂) of the aniline is a powerful activating and ortho, para-directing group, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to it.

However, in the case of 2,6-dimethylaniline, the two methyl groups at the ortho positions exert significant steric hindrance. This steric crowding makes the ortho positions less accessible to the incoming electrophile, leading to a strong preference for substitution at the para position. This inherent regioselectivity is a key advantage in the synthesis of 4-iodo-2,6-dimethylaniline.

The general mechanism for the electrophilic iodination of 2,6-dimethylaniline can be visualized as a two-step process:

-

Formation of the Sigma Complex (Arenium Ion): The π electrons of the benzene ring attack the electrophilic iodine species (I⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.

Core Iodination Protocols

This section details the most common and effective protocols for the synthesis of 4-iodo-2,6-dimethylaniline, offering a comparative analysis of different iodinating agents and reaction conditions.

Method 1: Direct Iodination with Molecular Iodine (I₂)

Direct iodination with molecular iodine is a straightforward and frequently employed method for electron-rich aromatic compounds like 2,6-dimethylaniline. While iodine itself is not highly electrophilic, the reaction can be effectively driven to completion, often with the assistance of a base or an oxidizing agent.

Causality Behind Experimental Choices:

-

Iodine (I₂): Serves as the source of the electrophilic iodine species.

-

Base (e.g., Pyridine, Sodium Bicarbonate): The addition of a base is crucial for neutralizing the hydrogen iodide (HI) formed as a byproduct of the reaction. The removal of HI shifts the reaction equilibrium towards the products and prevents potential side reactions.

-

Solvent (e.g., 1,4-Dioxane, Diethyl Ether): An inert solvent is used to dissolve the reactants and facilitate the reaction. The choice of solvent can influence the reaction rate and work-up procedure.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

-

Work-up with Sodium Thiosulfate: A saturated solution of sodium thiosulfate is used to quench any unreacted iodine, converting it to colorless iodide ions.

Detailed Step-by-Step Protocol:

-

To a solution of 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml), slowly add iodine (157.3 g) at 0 °C.[2]

-